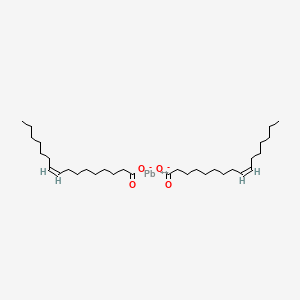

Lead(2+) (Z)-hexadec-9-enoate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

90388-15-1 |

|---|---|

Molecular Formula |

C32H58O4Pb |

Molecular Weight |

714 g/mol |

IUPAC Name |

(Z)-hexadec-9-enoate;lead(2+) |

InChI |

InChI=1S/2C16H30O2.Pb/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2*7-8H,2-6,9-15H2,1H3,(H,17,18);/q;;+2/p-2/b2*8-7-; |

InChI Key |

SAHXWAXNVXDWCT-ATMONBRVSA-L |

Isomeric SMILES |

CCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCC/C=C\CCCCCCCC(=O)[O-].[Pb+2] |

Canonical SMILES |

CCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCC=CCCCCCCCC(=O)[O-].[Pb+2] |

Origin of Product |

United States |

Synthetic Methodologies for Lead 2+ Z Hexadec 9 Enoate

Direct Synthesis Approaches

Direct synthesis methods involve the direct reaction of a lead-containing precursor with oleic acid. These methods are conceptually straightforward, typically involving an acid-base or similar reaction to form the lead oleate (B1233923) salt and a byproduct, such as water.

Reaction of Lead Oxides with Oleic Acid

A common and direct route to synthesize lead(II) oleate is through the reaction of lead(II) oxide (PbO) with oleic acid. google.comrsc.org This process generally involves heating a mixture of the two reactants, often in the presence of a high-boiling point solvent. google.comrsc.org The fundamental reaction is an acid-base reaction where the acidic carboxylic group of oleic acid reacts with the basic lead oxide.

The general reaction can be represented as: PbO + 2C₁₇H₃₃COOH → Pb(C₁₇H₃₃COO)₂ + H₂O google.com

This synthesis is typically performed at elevated temperatures to facilitate the reaction and drive off the water produced. google.com Solvents such as 1-octadecene (B91540) (ODE) are often used. For instance, a mixture of lead oxide, oleic acid, and ODE can be heated under an inert atmosphere (e.g., Argon) for a set duration to yield the lead oleate precursor. rsc.org Research has shown that heating lead oxide with oleic acid leads to the release of water. aocs.org One procedure involves heating lead(II) oxide with oleic acid at high temperatures until a transparent solution is formed. The product can then be purified by washing with hot ethanol (B145695) and dissolving in a nonpolar solvent like petroleum ether, followed by drying under vacuum. google.com This method is advantageous as it conveniently removes water and does not introduce other fatty acids into the reaction mixture. google.com

Table 1: Representative Synthesis Parameters for Lead(II) Oleate from Lead Oxide

| Lead Source | Oleic Acid Stoichiometry | Solvent | Temperature | Reaction Time | Reference |

|---|---|---|---|---|---|

| Lead(II) Oxide | ~1.9 equivalents | 1-Octadecene (ODE) | 180°C | 1.5 hours | rsc.org |

| Lead(II) Oxide | Stoichiometric ratio | None specified (direct heating) | High temperature | Until solution is transparent | google.com |

| Lead(II) Oxide | ~2 equivalents | 1-Octadecene (ODE) | 150°C | 1.5 hours | rsc.org |

Reaction of Lead Hydroxides with Oleic Acid

Another direct synthesis approach is the acid-base neutralization reaction between lead(II) hydroxide (B78521) (Pb(OH)₂) and oleic acid. google.com This reaction is typically carried out in an alcohol-based solvent. google.com The water generated during the neutralization can be removed by heating under vacuum or by washing with absolute ethanol. google.com

The reaction is as follows: Pb(OH)₂ + 2C₁₇H₃₃COOH → Pb(C₁₇H₃₃COO)₂ + 2H₂O google.com

While this method is effective for producing a range of metal oleates, including lead oleate, it presents a significant challenge in purification. google.com Many heavy metal oleates, including lead(II) oleate, are highly viscous. This high viscosity makes it difficult to remove any unreacted oleic acid from the final product through simple physical methods like filtration. google.com

Ion Exchange Synthesis Methods

Ion exchange, or metathesis, reactions provide an alternative pathway to producing high-purity lead(II) oleate. This approach avoids some of the purification difficulties associated with direct synthesis methods. google.com

From Inorganic Lead Salts and Oleate Salts

This method involves the reaction of a water-soluble inorganic lead salt, such as lead(II) nitrate (B79036) or lead(II) acetate (B1210297), with an alkali or alkaline earth metal oleate, like sodium oleate. google.comacs.org The reaction is typically performed in a biphasic solvent system, containing both an aqueous phase and an organic phase (e.g., water, ethanol, and carbon tetrachloride). google.com

The general reaction is: Pb(NO₃)₂ + 2Na(C₁₇H₃₃COO) → Pb(C₁₇H₃₃COO)₂ + 2NaNO₃ google.com

During the process, the reactants are mixed and heated with stirring to accelerate the ion exchange. google.com The resulting lead(II) oleate is preferentially soluble in the non-polar organic phase, while the inorganic byproduct (e.g., sodium nitrate) remains in the aqueous phase. google.com After the reaction is complete, the two phases are allowed to separate. The upper oil phase, containing the desired lead(II) oleate, is collected. The product can then be isolated by evaporating the organic solvent and drying under vacuum. google.com This method is advantageous due to the use of inexpensive reactants and its suitability for large-scale industrial preparation, yielding a high-purity product. google.com A purity of around 97% for lead(II) oleate has been reported using this method. google.com

Advanced Synthetic Modifications and Optimization

To improve reaction efficiency, product purity, and control over the properties of the resulting lead oleate, various modifications to the synthesis protocols have been developed. These often involve the use of specific activating reagents and careful selection of solvents.

Role of Specific Reagents (e.g., Trifluoroacetic Anhydride) and Solvents

Trifluoroacetic anhydride (B1165640) (TFAA) is a powerful reagent used in an advanced synthesis method to prepare lead(II) oleate from lead(II) oxide. frontiersin.orgnih.govnih.gov TFAA is a highly reactive acylating agent and a strong dehydrating agent. chemicalbook.comontosight.ai Its role is to activate the lead oxide precursor.

In a typical procedure, lead(II) oxide is first treated with trifluoroacetic anhydride and a catalytic amount of trifluoroacetic acid in a solvent like acetonitrile, often in an ice bath to control the reaction. nih.govnih.gov This reaction dissolves the lead oxide to form a clear solution of lead trifluoroacetate. nih.gov This intermediate solution is then slowly added to a solution of oleic acid and a base, such as triethylamine (B128534), in a different solvent, like isopropanol. frontiersin.orgnih.gov The addition results in the precipitation of lead(II) oleate as a white solid. nih.gov The mixture is often heated to reflux to ensure complete reaction and then cooled to maximize precipitation of the product. nih.gov

Table 2: Reagents for Advanced Synthesis of Lead(II) Oleate

| Lead Precursor | Activating Reagent | Acid | Base | Solvents | Reference |

|---|---|---|---|---|---|

| Lead(II) Oxide | Trifluoroacetic Anhydride | Trifluoroacetic Acid | Triethylamine | Acetonitrile, Isopropanol | nih.gov |

The choice of solvent is critical in all synthesis methods. Solvents not only provide a medium for the reaction but also influence the solubility of reactants and products, reaction kinetics, and the ease of purification. researchgate.netresearchgate.net

1-Octadecene (ODE): A high-boiling, non-coordinating solvent, frequently used in the direct reaction of lead oxide and oleic acid, especially when the resulting lead oleate is to be used in situ for nanoparticle synthesis. rsc.org

Acetonitrile: Used as a solvent for the initial activation of lead oxide with TFAA. nih.govnih.gov It is a polar aprotic solvent that can facilitate the dissolution of the lead precursor.

Isopropanol: A protic solvent used for the second stage of the TFAA-mediated synthesis, where it dissolves the oleic acid and triethylamine and provides the medium for the precipitation of the final lead oleate product. frontiersin.orgnih.gov

Toluene/Hexadecane: These nonpolar solvents are often used to dissolve the purified lead(II) oleate for subsequent applications, such as the synthesis of PbSe nanocrystals. acs.org

Mixed Solvents (Water/Ethanol/Carbon Tetrachloride): This combination is specifically used in the ion exchange method to create a biphasic system that facilitates the separation of the organic-soluble product from the water-soluble inorganic byproducts. google.com

The careful selection and combination of these reagents and solvents allow for optimized synthesis routes that can yield high-purity lead(II) oleate tailored for specific advanced applications.

Control of Reaction Parameters for Purity and Yield

The synthesis of Lead(2+) (Z)-hexadec-9-enoate with high purity and yield hinges on the meticulous control of several key reaction parameters. These parameters, including temperature, stoichiometry of reactants, reaction time, and the choice of solvent, collectively influence the reaction kinetics, product formation, and the minimization of byproducts. Research into the synthesis of lead carboxylates, such as lead oleate and lead stearate, provides valuable insights applicable to the preparation of high-quality this compound. nih.govgoogle.comchalcogen.ro

The primary synthetic routes, direct reaction between a lead source and (Z)-hexadec-9-enoic acid or an ion exchange process, are both sensitive to the conditions under which they are performed. google.com Optimization of these conditions is critical to ensure the complete reaction of precursors and to prevent the formation of impurities, such as unreacted starting materials or basic lead salts, which can be challenging to remove from the viscous final product. google.comgoogle.com

Influence of Temperature

Reaction temperature is a critical factor that directly affects the rate of reaction and the solubility of reactants. For the direct synthesis involving lead(II) oxide and the fatty acid, elevated temperatures are typically required to drive the reaction to completion. google.com However, excessively high temperatures can lead to thermal degradation of the fatty acid and the formation of unwanted side products. google.com

In the context of ion exchange methods, a specific temperature range is often optimal for facilitating the exchange while maintaining the stability of the desired product. A Chinese patent on the preparation of metal oleates suggests an ion exchange reaction temperature between 80-200°C. google.com The subsequent heating of the oil phase to evaporate solvents is recommended to be within 100-200°C, followed by vacuum drying at 70-200°C. google.com Studies on the formation of lead-based materials have shown that temperature influences particle morphology and can lead to agglomeration if not properly controlled. For instance, in the synthesis of lead oxide nanoparticles from lead(II) acetate, temperatures beyond 90°C resulted in particle agglomeration. researchgate.net

| Temperature Range (°C) | Synthetic Method | Observed Effect | Reference |

|---|---|---|---|

| 80 - 200 | Ion Exchange | Optimal range for ion exchange reaction. | google.com |

| 100 - 200 | Solvent Evaporation (Post-synthesis) | Effective for removal of oil phase solvents. | google.com |

| 70 - 200 | Vacuum Drying | Suitable for obtaining the final solid product. | google.com |

| > 90 | Co-precipitation (from Lead(II) Acetate) | Increased agglomeration of particles. | researchgate.net |

Stoichiometry of Reactants

The molar ratio of the lead source to the (Z)-hexadec-9-enoic acid (or its salt in ion exchange methods) is a determining factor for the purity of the final product. An excess of the fatty acid can be difficult to separate from the final product, while an excess of the lead source can result in the presence of unreacted inorganic lead compounds or the formation of basic lead salts. google.comgoogle.com

For direct synthesis, ensuring the correct stoichiometric ratio is crucial for complete conversion to the desired neutral lead salt. google.com In ion exchange reactions, a patent suggests a molar ratio of the inorganic metal compound to the alkali or alkaline-earth metal oleate to be in the range of 1:(1-4). google.com Research on the synthesis of lead sulfide (B99878) nanoparticles from lead oxide and oleic acid highlights that an acid-to-lead feed molar ratio of at least 2:1 was necessary to fully dissolve the lead oxide precursor into the form of lead oleate. chalcogen.ro The use of a stoichiometric excess of carboxylic acid is also a strategy employed in some methods to ensure the complete conversion of the organometallic precursor, followed by removal of the excess acid. researchgate.net

| Reactant Ratio (Lead Source : Carboxylate Source) | Synthetic Method | Impact on Purity and Yield | Reference |

|---|---|---|---|

| 1 : (1-4) | Ion Exchange | Preferred molar ratio range for high-purity metal oleate. | google.com |

| < 2 : 1 (Oleic Acid : Lead Oxide) | Solvothermal (precursor formation) | Incomplete dissolution of lead oxide precursor. | chalcogen.ro |

| Stoichiometric excess of fatty acid | Organometallic Route | Ensures complete conversion of the metal precursor. | researchgate.net |

Reaction Time and Solvent Effects

The duration of the reaction must be sufficient to allow for complete conversion. For ion exchange methods, reaction times can range from 0.5 to 10 hours. google.com The subsequent solvent evaporation and drying steps also have specified time ranges to ensure the removal of volatile impurities without degrading the product. google.com

The choice of solvent plays a significant role, particularly in ion exchange and co-precipitation methods. The solvent system can influence the solubility of reactants, the rate of reaction, and the ease of product isolation. In one-pot syntheses of metal fatty acid salts, a biphasic solvent mixture (e.g., hexane/ethanol/water) has been shown to simplify product purification by retaining ionic impurities in the polar phase while the desired metal salt is extracted into the nonpolar phase. nih.gov The use of different solvents, such as water, DMSO, or methanol, has been demonstrated to be the main parameter determining the nature of the isolated lead(II) benzoate (B1203000) polymers, influencing whether solvent molecules are incorporated into the final structure. mdpi.com

Coordination Chemistry and Ligand Interactions of Lead 2+ Z Hexadec 9 Enoate

Spectroscopic Characterization of Coordination Modes

Spectroscopic techniques, particularly Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy, are instrumental in elucidating the coordination environment of lead(II) in lead oleate (B1233923). rsc.orgscispace.comresearchgate.net The vibrational frequencies of the carboxylate group (COO⁻) are particularly sensitive to the coordination mode. arxiv.org

Bidentate Chelating Coordination

In bidentate chelating coordination, both oxygen atoms of the carboxylate group bind to a single lead ion. This mode of coordination is often observed in lead oleate systems. acs.orgacs.org FTIR spectroscopy can identify this coordination by analyzing the stretching frequencies of the carboxylate group. arxiv.orgacs.org A combination of techniques, including FT-IR, 1H NMR, Nuclear Overhauser Effect Spectroscopy (NOESY), and Diffusion-Ordered Spectroscopy (DOSY) NMR, has been used to characterize the binding of oleate to PbS quantum dots, revealing that oleate can chelate a single Pb²⁺ ion. acs.org In some systems, such as air-stable PbSe nanocrystals with a hybrid oleate-iodide ligand shell, the oleate ligands are found to be almost exclusively in a chelating bidentate coordination. acs.org

Bridging Bidentate Coordination

In bridging bidentate coordination, the carboxylate group links two different lead ions. This mode is also prevalent in lead oleate structures and contributes to the formation of polynuclear or polymeric species. acs.orgacs.org Spectroscopic and crystallographic data of various lead carboxylates, including long-chain variants, suggest the presence of different packing motifs, which can involve bridging coordination. rsc.orgscispace.com Studies on oleate-coated PbS quantum dots have shown that the oleate can bridge two Pb²⁺ ions. acs.org The ratio of bridging to chelating oleates on the surface of these quantum dots was found to be approximately 1:1. acs.org

Symmetric and Asymmetric Carboxylate Binding

The symmetry of the carboxylate group's interaction with the lead ion provides further insight into the coordination environment. In symmetric binding, the two C-O bonds of the carboxylate group are nearly equivalent, leading to a smaller difference between the asymmetric (ν_as) and symmetric (ν_s) stretching frequencies in the IR spectrum. Asymmetric binding results in a larger separation of these frequencies. researchgate.net The interpretation of IR spectra of lead carboxylates shows that the absorption assigned to the antisymmetric carboxylate stretch can appear as a distinct doublet for longer-chain carboxylates, suggesting different binding environments. scispace.com For instance, in oleate-coated PbS quantum dots, both chelating and bridging geometries are observed, which inherently involve different symmetries in the Pb-O bonds. acs.org

| Coordination Mode | Spectroscopic Signature | Reference |

| Bidentate Chelating | Characterized by specific carboxylate stretching frequencies in FTIR. | acs.orgacs.org |

| Bridging Bidentate | Identified by spectroscopic and crystallographic data showing carboxylate linking two Pb²⁺ ions. | rsc.orgscispace.comacs.org |

| Symmetric & Asymmetric Binding | Distinguished by the separation (Δν) between asymmetric and symmetric carboxylate stretching frequencies in IR spectra. | scispace.comresearchgate.netacs.org |

Influence of Oleate Ligand Conformation on Lead Coordination Environment

The conformation of the oleate ligand, particularly the cis configuration of the double bond in (Z)-hexadec-9-enoate, can influence the packing of the ligands and, consequently, the coordination environment around the lead(II) ion. The kink introduced by the cis-double bond can create steric hindrance, potentially favoring certain coordination geometries over others. While detailed studies specifically on the conformational influence of the oleate ligand on lead coordination are not extensively available, the principle that ligand conformation affects the coordination sphere is well-established in coordination chemistry. acs.org For instance, in zinc oleate, the structure is known to protect the double bond from oxidation, which suggests a specific packing arrangement influenced by the ligand's shape. rsc.org

Ligand Shell Dynamics and Exchange Mechanisms

The ligands surrounding a central metal ion are often not static but can exchange with other ligands in the solution. In the context of lead oleate, particularly in colloidal systems like those used for nanocrystal synthesis, the oleate ligands on the surface are in dynamic exchange with free oleate in the solution. acs.orguw.edunsf.gov This dynamic equilibrium is crucial for controlling the growth and properties of nanocrystals. nih.gov

NMR spectroscopy is a powerful tool for studying these dynamic processes. acs.orgnsf.govresearchgate.net Techniques like Diffusion-Ordered Spectroscopy (DOSY) can distinguish between bound and free ligands and provide information on their exchange rates. acs.org Studies on oleate-coated PbS quantum dots have demonstrated that the oleate molecules on the nanocrystal surface and those in lead oleate clusters in the solution are in rapid exchange. acs.org This exchange is a key factor in the ligand shell's composition and reactivity. nsf.gov

Role of Excess Ligand in Colloidal Systems

In the synthesis of colloidal nanocrystals, an excess of the capping ligand, such as oleic acid for lead oleate systems, is often used. acs.org This excess ligand plays a critical role in stabilizing the nanocrystals by preventing their aggregation. scielo.br The excess oleate can exist as free molecules in the solution or form clusters or oligomers of lead oleate. acs.org

The presence of excess ligand influences the dynamic equilibrium of ligand binding and unbinding from the nanocrystal surface. acs.org It can affect the size, shape, and surface chemistry of the resulting nanocrystals. For example, in the synthesis of PbS quantum dots, the concentration of oleic acid is adjusted to control the size of the nanocrystals, and this is linked to the formation of lead oleate clusters as byproducts. acs.org

Lead 2+ Z Hexadec 9 Enoate As a Precursor in Nanomaterial Synthesis

Colloidal Synthesis of Lead Chalcogenide Nanocrystals

The colloidal synthesis approach offers a versatile and cost-effective route to produce high-quality semiconductor nanocrystals with tunable optoelectronic properties. nih.gov In this context, lead oleate (B1233923) is a widely utilized precursor for the synthesis of lead chalcogenide nanocrystals, including lead sulfide (B99878) (PbS) and lead selenide (B1212193) (PbSe).

Lead Sulfide (PbS) Quantum Dots and Nanocrystals

Lead sulfide (PbS) quantum dots (QDs) and nanocrystals are of significant interest due to their strong quantum confinement effects and broad absorption in the near-infrared (NIR) region. researchgate.net The synthesis of these materials often relies on lead oleate as the lead source.

The hot-injection technique is a prevalent method for synthesizing PbS quantum dots. sid.iracs.org This process typically involves the rapid injection of a sulfur precursor, such as bis(trimethylsilyl) sulfide ((TMS)₂S), into a hot solution containing lead oleate. sid.irarxiv.orgnih.gov The lead oleate precursor is often prepared in situ by reacting lead oxide (PbO) with oleic acid in a high-boiling point, non-coordinating solvent like 1-octadecene (B91540) (ODE). sid.irnih.gov The mixture is heated under vacuum to facilitate the formation of a clear lead oleate solution. acs.orgnih.gov

Upon injection of the sulfur precursor at a specific temperature, the reaction mixture changes color, indicating the nucleation and growth of PbS nanocrystals. jos.ac.cn The size of the resulting PbS QDs can be controlled by several factors, including the injection temperature, the concentration of oleic acid, and the reaction time. acs.orgokstate.edu For instance, higher injection temperatures and larger amounts of oleic acid generally lead to the formation of larger nanocrystals. acs.orgchimia.ch The reaction is typically quenched by cooling to room temperature to terminate further growth. chimia.ch This method has been shown to produce PbS QDs with narrow size distributions and tunable excitonic absorption peaks across the NIR spectrum. arxiv.orgrsc.org

| Parameter | Influence on PbS QD Synthesis | References |

| Precursors | Lead oleate (from PbO and oleic acid) and (TMS)₂S | sid.irarxiv.orgnih.gov |

| Solvent | 1-octadecene (ODE) | sid.iracs.orgnih.gov |

| Technique | Hot-injection | sid.iracs.org |

| Size Control | Injection temperature, oleic acid concentration, reaction time | acs.orgokstate.educhimia.ch |

Lead oleate plays a crucial role in the nucleation and growth kinetics of PbS nanocrystals. The concentration of lead oleate can impact the rate of monomer formation and, consequently, the final size and size distribution of the nanocrystals. nsf.govnih.gov Studies have shown that higher concentrations of lead oleate can lead to a greater extent of nucleation, resulting in smaller and more monodisperse nanocrystals. nsf.govnih.govrsc.org This is attributed to the influence of lead oleate on the reactivity of the monomers and the kinetics of crystal growth. nsf.gov

The synthesis process is often described as a growth-dominated process, controlled by Ostwald ripening, where larger particles grow at the expense of smaller ones. rsc.org The reaction temperature and the presence of ligands like oleic acid are key parameters that control this growth. rsc.org In situ X-ray scattering studies have revealed that during the synthesis, molecular intermediates with the formula [(PbS)(Pb(oleate)₂)₂]₂ can form, which then accumulate and are consumed during nanocrystal growth. nsf.govrsc.org The conversion of the thiourea (B124793) precursor, another sulfur source, consumes lead oleate, which can directly affect the nucleation and growth rates. nsf.govrsc.org The kinetics of solute generation, which is influenced by the lead oleate concentration, can be precisely controlled to achieve narrow size distributions. nih.govrsc.org

The use of lead oleate as a precursor is instrumental in controlling the size and morphology of PbS nanocrystals. The amount of oleic acid used to form the lead oleate precursor is a critical parameter. okstate.edu An excess of oleic acid can lead to the formation of larger quantum dots. okstate.educhimia.ch The ratio of oleic acid to the lead precursor affects the solubility of the resulting PbS nanocrystals and can be adjusted to produce ensembles with narrow size distributions. chalcogen.ro

For example, a study demonstrated a linear relationship between the concentration of oleic acid and the first exciton (B1674681) peak position of the resulting PbS QDs for various injection temperatures, allowing for precise size control. acs.org The morphology of the nanocrystals can also be influenced. While many syntheses produce spherical or quasi-spherical dots, modifications in the synthetic conditions, including the type and concentration of ligands like oleate, can lead to different shapes such as nanocubes. nih.gov The preferential binding of oleate ligands to specific crystal facets can direct the growth in certain directions, leading to anisotropic structures. rsc.org

| Parameter | Effect on Size/Morphology | References |

| Oleic Acid Concentration | Higher concentration generally leads to larger nanocrystals. | okstate.educhimia.ch |

| Oleic Acid to Pb Ratio | Affects solubility and size distribution. | chalcogen.ro |

| Ligand Binding | Preferential binding to crystal facets can control morphology. | rsc.org |

| Temperature | Higher temperatures can promote growth, leading to larger sizes. | rsc.org |

PbS nanocrystals synthesized using lead oleate as a precursor can self-assemble into highly ordered, three-dimensional structures known as supercrystals or superlattices. nih.gov This self-assembly is often induced by the controlled evaporation of the solvent from a colloidal solution of the nanocrystals. uni-tuebingen.de The oleate ligands capping the surface of the PbS nanocrystals play a crucial role in this process, mediating the interactions between adjacent nanocrystals.

The conditions of self-assembly, such as the drying time, solvent vapor pressure, and substrate, can influence the resulting superlattice structure. uni-tuebingen.de Researchers have observed the formation of body-centered tetragonal (bct) superlattices from oleic acid-functionalized PbS nanocrystals. uni-tuebingen.de It is hypothesized that clusters of lead oleate may also be present during the assembly process. uni-tuebingen.de The ability to form these ordered superstructures is important for the fabrication of functional devices, as the electronic coupling between nanocrystals is highly dependent on their spatial arrangement.

Role in Controlling Size and Morphology

Lead Selenide (PbSe) Nanocrystals

Lead oleate is also a key precursor in the synthesis of lead selenide (PbSe) nanocrystals. nih.govfrontiersin.org Similar to PbS synthesis, hot-injection methods are commonly employed, where a selenium precursor is injected into a hot solution of lead oleate. nih.govfrontiersin.org The use of lead oleate has been shown to produce cubic PbSe nanocrystals. nih.govfrontiersin.orgosti.gov

In one study, the use of lead oleate as the lead precursor resulted in the formation of PbSe cubes with a maximum size of around 20 nm. frontiersin.orgosti.gov The addition of extra oleic acid to the reaction mixture was found to produce larger and more homogeneous nanocrystals. nih.govfrontiersin.org For instance, without additional oleic acid, 7.1 ± 1.1 nm cubes were formed, while the addition of oleic acid could lead to larger structures. nih.govfrontiersin.org

The synthesis can be a multi-step process, where smaller "core" PbSe quantum dots are first synthesized using a rapid injection method with lead oleate. nih.govfrontiersin.org These core nanocrystals can then be used as seeds for an overcoating process, where additional lead oleate and a selenium precursor are slowly added to grow larger nanocrystals. nih.govfrontiersin.org The temperature of this overcoating process also influences the final size and morphology of the PbSe nanocrystals. nih.govfrontiersin.org The shape of PbSe nanocrystals can be controlled from nanospheres to nanoflowers and eventually to nanocubes by adjusting the reaction time and the concentration of oleic acid. rsc.orgrsc.org

| Parameter | Influence on PbSe NC Synthesis | References |

| Lead Precursor | Lead oleate | nih.govfrontiersin.orgosti.gov |

| Resulting Morphology | Cubic nanocrystals | nih.govfrontiersin.orgosti.gov |

| Effect of Oleic Acid | Additional oleic acid leads to larger, more homogeneous nanocrystals. | nih.govfrontiersin.org |

| Synthesis Method | Hot-injection, seed-mediated overcoating | nih.govfrontiersin.org |

| Shape Control | Reaction time and oleic acid concentration can tune shape from spheres to cubes. | rsc.orgrsc.org |

Hot-Injection Methods for Size and Shape Control

The hot-injection method is a widely adopted strategy for synthesizing high-quality nanocrystals, and lead oleate is a central component in this process. rsc.org In a typical synthesis, a solution containing the anion precursor, such as trioctylphosphine (B1581425) telluride (TOP-Te), is rapidly injected into a hot solution of lead oleate. utoledo.edu This rapid injection induces a burst of nucleation, followed by a controlled growth phase, allowing for precise control over the final nanocrystal size and shape. rsc.org

Several reaction parameters can be tuned to manipulate the characteristics of the resulting nanocrystals:

Temperature: The reaction temperature significantly influences both the nucleation and growth kinetics. idsi.mdimt.ro Varying the temperature between 140°C and 200°C allows for the tuning of nanoparticle size. idsi.mdimt.ro Higher reaction temperatures generally lead to larger nanocrystals. researchgate.net

Precursor Molar Ratio: The molar ratio of the anion precursor to lead oleate is another critical factor. idsi.mdimt.ro For instance, in the synthesis of PbTe nanocrystals, a TOP-Te to lead oleate molar ratio of 2:1 is often optimal. idsi.mdimt.ro Increasing the amount of the anion monomer relative to the cation monomer (lead oleate) results in the formation of a larger number of nuclei, leading to smaller nanocrystals. utoledo.edu

Ligand Chemistry: The choice of capping ligands, often oleic acid itself, plays a crucial role in stabilizing the nanocrystals and preventing their aggregation. idsi.mdimt.ro The length of the carboxylic acid chain can also influence the final morphology; shorter chains can lead to the formation of nanoplatelets instead of nanocubes. researchgate.net

| Parameter | Effect on Nanocrystal Properties |

| Reaction Temperature | Higher temperatures generally result in larger nanocrystals. researchgate.net |

| Precursor Molar Ratio | A higher anion-to-cation ratio typically leads to smaller nanocrystals. utoledo.edu |

| Ligand Chain Length | Shorter chain carboxylic acids can promote the formation of nanoplatelets. researchgate.net |

Amorphous Lead(II) Carboxylate Nanoparticles as Intermediates

Recent studies have shed light on the initial stages of nanocrystal formation, revealing the role of amorphous intermediates. It has been observed that upon heating lead(II) acetate (B1210297) hydrate (B1144303) in the presence of oleic acid, amorphous lead oleate particles with diameters of approximately 1.7–3.1 nm are formed. researchgate.net These amorphous nanoparticles act as a reservoir of lead precursors for the subsequent nucleation and growth of crystalline nanocrystals, such as PbSe. researchgate.net The formation of these intermediate particles is a crucial step that influences the growth of more complex nanocrystal structures. researchgate.net Nanoscale coordination polymers, which can be amorphous, are typically synthesized by taking advantage of their insolubility in a particular solvent system. nih.gov

Lead Telluride (PbTe) Nanocrystals

Lead oleate is a standard precursor for the synthesis of high-quality PbTe nanocrystals. idsi.mdimt.ro In a common procedure, lead acetate is reacted with oleic acid to form lead oleate in a high-boiling point solvent like diphenyl ether or squalane. idsi.mdimt.ro A solution of trioctylphosphine telluride (TOP-Te) is then injected into the hot lead oleate solution to initiate the formation of PbTe nanocrystals. idsi.mdimt.ro The size of the resulting PbTe nanocrystals can be controlled by adjusting the reaction temperature. idsi.mdimt.ro Furthermore, the molar ratio of TOP-Te to lead oleate is critical; ratios between 1.5 and 2.5 are reported to yield high-quality nanoparticles and prevent the precipitation of unreacted components. idsi.mdimt.ro An excess of lead oleate in the reaction solution has been found to mediate the formation of stable supercrystals of PbTe. nanoge.org

Synthesis of Lead Halide Perovskite Nanocrystals

Lead oleate also plays a pivotal role in the synthesis of lead halide perovskite nanocrystals, which have garnered immense attention for their exceptional optoelectronic properties.

Cesium Lead Halide (CsPbX₃) Nanocrystals

The synthesis of monodisperse cesium lead halide (CsPbX₃, where X = Cl, Br, I) nanocrystals often utilizes a hot-injection method where a cesium oleate solution is injected into a hot solution containing a lead(II) halide salt. acs.orgbohrium.comnih.gov In this process, oleic acid and oleylamine (B85491) are typically used as ligands to solubilize the lead halide and stabilize the resulting nanocrystals. acs.orgbohrium.comnih.gov The reaction is typically carried out in a high-boiling point solvent like 1-octadecene at temperatures ranging from 140°C to 200°C. acs.orgbohrium.comnih.gov The rapid, ionic metathesis reaction leads to the controlled precipitation of CsPbX₃ nanocrystals with sizes ranging from 4 to 15 nm. acs.orgnih.gov

The properties of the synthesized CsPbX₃ nanocrystals are highly tunable:

Composition: By using a mixture of lead halide salts, mixed-halide perovskites can be synthesized, allowing for the tuning of the bandgap and emission wavelength across the entire visible spectrum (410–700 nm). acs.orgnih.gov

Size: Quantum confinement effects allow for further tuning of the optical properties by controlling the nanocrystal size. acs.orgnih.gov

Crystal Phase: Interestingly, CsPbX₃ nanocrystals synthesized via this method typically crystallize in the cubic phase, which is attributed to the high synthesis temperature and surface energy effects. acs.orgbohrium.comnih.gov

These nanocrystals exhibit high photoluminescence quantum yields (up to 90%) and narrow emission line-widths, making them promising for applications in displays and lighting. acs.orgnih.gov

| Property | Tunability | Resulting Characteristics |

| Composition (Halide) | By mixing different lead halide precursors (e.g., PbCl₂, PbBr₂, PbI₂). acs.org | Tunable bandgap and emission across the visible spectrum (410-700 nm). acs.orgnih.gov |

| Size | Through control of reaction parameters like temperature and precursor concentration. | Size-dependent quantum confinement effects on optical properties. acs.orgnih.gov |

| Crystal Phase | Typically forms the cubic phase due to high synthesis temperatures. acs.orgbohrium.comnih.gov | Stable and highly luminescent nanocrystals. acs.orgnih.gov |

Mechanistic Studies of Perovskite Nanocrystal Formation

Understanding the mechanism of perovskite nanocrystal formation is crucial for achieving better control over their synthesis. Studies have shown that the formation of CsPbX₃ nanocrystals is a rapid process driven by an ionic metathesis reaction. acs.orgnsf.gov The ligands, oleic acid and oleylamine, play a critical role not only in solubilizing the precursors and stabilizing the final nanocrystals but also in influencing the reaction kinetics and the final crystal phase. mdpi.com

The ratio of oleylamine to oleic acid in the reaction mixture has been shown to be a key factor that can even induce reversible structural and compositional changes in the nanocrystals at room temperature. researchgate.netacs.org For example, by controlling this ratio, it is possible to reversibly transform cubic CsPbX₃ nanocrystals into rhombohedral Cs₄PbX₆ nanocrystals. researchgate.netacs.org This transformation is believed to occur through an exfoliation and recrystallization process, driven by changes in the surface ligand composition and the resulting surface stabilization. researchgate.netacs.org

Furthermore, investigations have revealed that the growth of perovskite nanocrystals can be driven by oriented attachment, where smaller nanocrystal intermediates self-assemble into larger, more stable structures. rsc.org This mechanism helps to explain the common observation of cubic-shaped nanocrystals rather than spherical ones. rsc.org In-situ studies using techniques like stopped-flow absorption spectroscopy are providing deeper insights into the complex reaction pathways, including the potential formation of intermediate species like 2D perovskite nanosheets. chemrxiv.org

Application in Other Inorganic Nanomaterial Synthesis

The utility of lead oleate as a precursor is not limited to lead chalcogenides and perovskites. Its reactivity and the ability to form well-defined nanocrystals make it a valuable component in the synthesis of other inorganic nanomaterials. While the primary focus of research has been on the aforementioned systems, the principles of using lead oleate in hot-injection and other solution-phase syntheses can be extended to create more complex nanostructures, such as core-shell or doped nanocrystals, by introducing other metal or semiconductor precursors into the reaction system. The fundamental understanding of its role as a lead source and the influence of co-ligands provides a versatile platform for the rational design and synthesis of a wide array of functional inorganic nanomaterials.

Metal Nanocrystals (e.g., Pb)

The synthesis of metallic lead (Pb) nanocrystals from a precursor like lead(2+) (Z)-hexadec-9-enoate involves the chemical reduction of the Pb²⁺ ions to their zero-valent state (Pb⁰). In a typical synthesis, the lead precursor is dissolved in a high-boiling-point organic solvent. The (Z)-hexadec-9-enoate ligands ensure the lead salt remains in solution, forming a lead-carboxylate complex.

The reduction of the Pb²⁺ ions can be initiated by introducing a reducing agent or through thermal decomposition pathways at elevated temperatures. For instance, in polyol synthesis, a high-boiling alcohol can serve as both the solvent and the reducing agent. In other systems, organophosphines, which may be present as solvents or ligands, can also reduce the lead ions, initiating the formation of Pb⁰ nuclei. One proposed mechanism suggests that an organophosphine can reduce the lead, leading to the formation of Pb⁰, which then reacts with a chalcogen source. researchgate.net A similar reductive mechanism is foundational for forming metallic lead nanocrystals, where the controlled decomposition of the lead-carboxylate complex in the presence of a reducing environment leads to the nucleation and subsequent growth of size-controlled Pb metal nanocrystals. The concentration of the precursor, reaction temperature, and the nature of the other coordinating ligands in the solution are critical parameters that influence the final size and morphology of the resulting metal nanocrystals.

General Synthesis of Metal Oxides and Chalcogenide Nanomaterials

This compound is a versatile precursor for a wide range of compound nanomaterials, most notably lead oxides and lead chalcogenides (PbS, PbSe, PbTe). The synthesis strategy generally involves the reaction of the lead-carboxylate complex with an appropriate oxygen or chalcogen source at high temperatures.

Metal Oxide Nanoparticles: The synthesis of lead oxide nanoparticles can be achieved through the reaction of the lead-carboxylate complex with an alcohol, a process known as esterification, at temperatures significantly lower than traditional thermal decomposition routes. google.com In this method, the alcohol reacts with the carboxylate ligand to form an ester, releasing the lead ion to react with available oxygen (from the alcohol or trace water) to form the metal oxide lattice. This versatile, low-temperature approach allows for excellent control over particle size and crystallinity. google.com

Metal Chalcogenide Nanoparticles: Lead chalcogenide nanocrystals are extensively studied for applications in optoelectronics, and their synthesis frequently employs a lead-carboxylate precursor. In a typical hot-injection synthesis, a solution containing the chalcogen source (e.g., sulfur dissolved in oleylamine or selenium complexed with trioctylphosphine) is rapidly injected into a hot solution of the lead precursor. researchgate.netfrontiersin.org The lead-carboxylate complex, such as lead oleate, is often formed in situ by reacting a lead source like lead oxide (PbO) or lead acetate with the fatty acid (oleic acid or, by analogy, palmitoleic acid). chalcogen.roacs.org The high temperature triggers the reaction between the lead complex and the chalcogen source, leading to the nucleation and growth of nanocrystals. The (Z)-hexadec-9-enoate ligands cap the surface of the growing nanocrystals, controlling their growth rate and providing colloidal stability.

The reaction parameters, including precursor molar ratios, temperature, and reaction time, are meticulously controlled to tune the size and shape of the resulting nanoparticles. For example, in the solvothermal synthesis of PbS nanocrystals using lead oleate, the molar ratio of oleic acid to the lead source was found to be a critical parameter for ensuring the complete dissolution of the precursor and achieving a narrow size distribution. chalcogen.ro

| Parameter | Value/Condition | Role/Observation |

|---|---|---|

| Pb Source | Lead(II) oxide (PbO) | Reacts with oleic acid to form the lead oleate precursor complex. |

| Ligand/Acid | Oleic Acid (OA) | Forms soluble lead oleate; a molar ratio of OA:PbO > 2:1 is needed for full dissolution. |

| Sulfur Source | Thioacetamide (TAA) or Elemental Sulfur (S) | Provides the sulfide ions for PbS formation. |

| Solvent | 1-Octadecene (ODE) | High-boiling, non-coordinating solvent. |

| Pb:S Molar Ratio | Varied from 1:1 to 20:1 | Affects the growth rate; a high ratio (20:1) leads to fast growth, while a 1:1 ratio results in slower growth. |

| Growth Temperature | 50°C to 120°C | Controls the final nanoparticle size. |

| Reaction Time | 30 minutes | Period for nanocrystal growth following nucleation. |

Surface Passivation and Ligand Engineering in Nanocrystal Systems

The surface of a nanocrystal is a critical interface that dictates its stability, solubility, and electronic properties. The (Z)-hexadec-9-enoate ligands originating from the lead precursor play a primary role in the initial surface passivation. These long-chain carboxylates bind to lead ions on the nanocrystal surface, preventing aggregation and enabling dispersion in nonpolar solvents. However, for many applications, this native ligand shell is often modified either by incorporating additional ligand types during synthesis or by replacing the original ligands in a post-synthetic step.

Hybrid Ligand Shells

In many synthetic protocols, multiple types of ligands are present in the reaction mixture, leading to the formation of a hybrid ligand shell on the nanocrystal surface. For instance, in addition to the carboxylate from the lead precursor, syntheses often include amines (e.g., oleylamine) or phosphines (e.g., trioctylphosphine). mdpi.comnih.gov These different molecules can co-adsorb onto the nanocrystal surface, creating a mixed monolayer.

A well-documented example is the creation of a hybrid oleate-iodide ligand shell to enhance the air stability of PbSe nanocrystals. acs.org In this approach, iodide ions (from a salt like NaI) are introduced in a post-synthetic treatment along with additional lead oleate. acs.org The iodide ions act as X-type ligands, binding to lead sites on the surface, while the oleate functions as an L-type or Z-type ligand. acs.orgescholarship.org This hybrid shell provides superior passivation against oxidation compared to an oleate-only shell. Spectroscopic analysis revealed that the presence of iodide ligands alters the coordination of the remaining oleate ligands, favoring a chelating bidentate mode over a bridging mode, which contributes to more effective surface coverage and stability. acs.org The formation of such hybrid shells, where inorganic passivating agents are combined with organic carboxylates like (Z)-hexadec-9-enoate, is a key strategy for developing robust nanocrystals for device applications. acs.orgepfl.ch

Post-Synthetic Ligand Exchange Procedures

While the long alkyl chains of (Z)-hexadec-9-enoate provide excellent colloidal stability, they are electrically insulating, which hinders charge transport between nanocrystals in solid-state films. nsf.gov For applications in photovoltaics, photodetectors, and transistors, it is often necessary to replace these native ligands with shorter, conductive molecules through a process called post-synthetic ligand exchange. rsc.orgethz.ch

This process involves exposing a solution or film of the as-synthesized nanocrystals to a solution containing a high concentration of the desired replacement ligand. Common replacement ligands include short-chain thiols, dithiols, amines, or halide salts like tetrabutylammonium (B224687) iodide (TBAI). nsf.govrsc.org The exchange is a dynamic equilibrium process driven by the relative binding affinities of the ligands to the nanocrystal surface and the high concentration of the new ligand. escholarship.org

For example, in the fabrication of PbS quantum dot solar cells, the native oleate ligands are frequently exchanged with TBAI. rsc.org This exchange is often incomplete, leaving some residual oleate ligands that can impact device performance. rsc.org The efficiency of the exchange can be improved by carefully controlling the purification of the as-synthesized quantum dots to reduce the amount of excess, unbound oleate prior to the exchange process. rsc.org The process successfully replaces the insulating barrier between quantum dots, facilitating more efficient charge transport and improving solar cell efficiency. Similarly, ligand exchange on CsPbBr₃ nanocrystals from a Cs-oleate coating to quaternary ammonium (B1175870) bromides has been demonstrated to yield highly stable and luminescent materials by displacing both native cations and anions from the surface. scispace.com

Environmental Fate and Transport of Lead 2+ Z Hexadec 9 Enoate

Degradation Pathways and Products

Upon release into the environment, Lead(2+) (Z)-hexadec-9-enoate is expected to dissociate into lead(II) ions and (Z)-hexadec-9-enoate. epa.gov The primary degradation of the compound involves the breakdown of the fatty acid component, as the lead ion itself does not degrade but is subject to speciation and transport.

The organic component, (Z)-hexadec-9-enoic acid (also known as palmitoleic acid), is an unsaturated fatty acid that is expected to undergo biodegradation. ymdb.ca The principal pathway for the degradation of fatty acids in the environment by microorganisms is through β-oxidation . nih.govwikipedia.org This catabolic process occurs in prokaryotes and in the mitochondria of eukaryotes, breaking down the fatty acid molecule to generate acetyl-CoA. wikipedia.org

The β-oxidation of an unsaturated fatty acid like (Z)-hexadec-9-enoic acid requires additional enzymatic steps compared to saturated fatty acids to handle the double bond. wikipedia.orgnih.gov The process generally involves the following stages:

Activation: The fatty acid is activated by attachment to Coenzyme A (CoA) to form palmitoleoyl-CoA.

β-Oxidation Cycles: The palmitoleoyl-CoA molecule undergoes successive cycles of β-oxidation. Each cycle shortens the fatty acid chain by two carbon atoms, producing one molecule of acetyl-CoA, one molecule of FADH₂, and one molecule of NADH. wikipedia.org

Handling the Unsaturation: The double bond at the C9 position of (Z)-hexadec-9-enoate requires specific enzymes, such as an isomerase, to reconfigure the bond so that the β-oxidation cycle can continue. wikipedia.orgpnas.org For fatty acids with double bonds at odd-numbered carbons, like palmitoleic acid, an isomerase converts the cis-Δ³-enoyl-CoA intermediate to a trans-Δ²-enoyl-CoA, which is a regular substrate for the β-oxidation pathway. pnas.org

Final Products: The complete degradation of the fatty acid chain results in multiple molecules of acetyl-CoA, which can then enter the citric acid cycle (TCA cycle) for energy production within the microorganisms, ultimately leading to the formation of carbon dioxide and water. wikipedia.orgresearchgate.net

The degradation of the parent lead salt results in the formation of lead(II) ions and the breakdown products of the fatty acid. Intermediate degradation products of similar lead salts have been observed to be shorter-chain lead carboxylates. For instance, studies on lead distearate showed degradation to lead dipalmitate and lead myristate.

Solubility and Speciation of Lead Ions in Environmental Compartments

The solubility and speciation of the lead(II) ion released from this compound are critical to its environmental mobility and toxicity. These properties are highly dependent on the characteristics of the environmental compartment, particularly pH, alkalinity, and the presence of other ions and organic matter. industrialchemicals.gov.auwaterquality.gov.au

This compound itself, being a lead soap of a long-chain fatty acid, is expected to be sparingly soluble in water. However, upon dissociation, the resulting lead(II) ion's behavior is governed by the aqueous chemistry of its surroundings.

In freshwater environments , the speciation of lead is heavily influenced by pH. In acidic waters (pH < 6), the predominant form of dissolved lead is the free hydrated ion (Pb²⁺), which is generally more soluble and bioavailable. waterquality.gov.aupatsnap.com As the pH increases into the neutral and alkaline range, the solubility of lead decreases due to the formation of less soluble lead carbonate (PbCO₃) and lead hydroxide (B78521) (Pb(OH)₂) complexes. patsnap.comcms.int In natural freshwaters with a pH between 5 and 9, lead is often complexed with dissolved organic matter (DOM), such as humic and fulvic acids, which can account for a significant portion of the dissolved lead. industrialchemicals.gov.auwaterquality.gov.au

In marine environments , the high concentration of chloride ions leads to the formation of lead chloride complexes (e.g., PbCl⁺, PbCl₂, PbCl₃⁻), which dominate the speciation, accounting for over 90% of dissolved lead. industrialchemicals.gov.auwaterquality.gov.au Lead carbonate is also a significant species in seawater. waterquality.gov.au

The following tables summarize the general speciation of lead(II) ions in different aquatic environments.

| pH Range | Dominant Lead Species | General Solubility |

|---|---|---|

| < 6.0 | Pb²⁺ (free hydrated ion) | Higher |

| 6.0 - 8.0 | PbCO₃, Pb²⁺, Pb(OH)⁺, complexes with DOM | Decreasing with pH |

| > 8.0 | PbCO₃, Pb(OH)₂, Pb(CO₃)₂²⁻ | Low |

Data compiled from sources: waterquality.gov.aupatsnap.comcms.intresearchgate.net

| Species | Approximate Percentage of Dissolved Lead |

|---|---|

| Lead Chloride Complexes (PbCl⁺, PbCl₂, etc.) | > 90% |

| Lead Carbonate (PbCO₃) | Significant |

| Other complexes and free ions | Minor |

Data compiled from sources: industrialchemicals.gov.auwaterquality.gov.au

Environmental Transport Mechanisms

The transport of this compound and its degradation products is governed by the physical and chemical properties of the compound and the environmental medium.

As an ionic solid, this compound has a low potential to partition to the atmosphere, meaning long-range atmospheric transport of the intact compound is unlikely. Any lead released into the atmosphere is typically in particulate form and is subject to deposition. cms.int The fatty acid component, being biodegradable, is also not subject to long-range transport.

In terrestrial environments , the mobility of lead is generally low. Lead ions (Pb²⁺) adsorb strongly to soil particles, particularly to clays, iron and manganese oxides, and organic matter. nih.gov This adsorption increases with higher soil pH and organic matter content. mdpi.com Consequently, lead tends to be retained in the upper layers of the soil profile with limited leaching into groundwater under normal conditions. The soil-water partition coefficient (Kd) for lead, which indicates its tendency to bind to soil, has been reported to range from 150 to 44,580 L/kg, reflecting its strong affinity for soil solids.

In aquatic environments , the transport of lead is linked to its speciation. While insoluble lead compounds will precipitate and become part of the sediment, dissolved lead can be transported with water flow. cms.int Complexation with dissolved organic matter can increase the mobility of lead in water, keeping it in the dissolved phase and facilitating its transport. industrialchemicals.gov.au However, lead also strongly adsorbs to suspended particulate matter, which will eventually settle into the sediment. waterquality.gov.au

Advanced Characterization and Analytical Techniques in Lead 2+ Z Hexadec 9 Enoate Research

Spectroscopic Analysis

Spectroscopy is the primary toolset for investigating the chemical and physical properties of lead oleate (B1233923) at a molecular level. Different spectroscopic techniques provide complementary information about its vibrational modes, electronic structure, and the local environment of its constituent atoms.

FTIR spectroscopy is a powerful technique for identifying lead oleate and characterizing its formation and coordination chemistry. The synthesis of lead oleate from oleic acid is clearly marked by the disappearance of the carboxylic acid C=O stretching band at approximately 1710 cm⁻¹ and the emergence of new bands characteristic of the carboxylate group coordinated to the lead(II) ion. researchgate.net Specifically, the key indicators are the asymmetric (νₐ) and symmetric (νₛ) stretching vibrations of the COO⁻ group. researchgate.net

The technique can distinguish between amorphous and crystalline lead soaps; crystalline forms are identified by sharp COO⁻ bands, such as the one for lead palmitate at 1510 cm⁻¹. nih.govjoenhermans.nl Furthermore, detailed analysis of the carboxylate stretching region can reveal the specific coordination geometry of the lead ion. For instance, a holo-directed coordination structure may be identified by a shoulder at approximately 1542 cm⁻¹ adjacent to the main asymmetric carboxylate band at 1504–1510 cm⁻¹. rsc.org In studies of PbSe nanocrystals, the energy difference (Δν) between the symmetric and asymmetric carboxylate stretches is used to infer the coordination mode of the oleate ligands to the lead ions on the nanocrystal surface. acs.org

Table 1: Characteristic FTIR Bands for Lead(2+) (Z)-hexadec-9-enoate and its Precursor

| Vibrational Mode | Wavenumber (cm⁻¹) | Compound | Notes |

|---|---|---|---|

| C=O Stretch | 1710 | Oleic Acid | Disappears upon formation of lead oleate. researchgate.net |

| Asymmetric COO⁻ Stretch (νₐ) | 1504 - 1510 | Lead Oleate | A primary characteristic band for the lead soap. researchgate.netrsc.org |

| Asymmetric COO⁻ Stretch (νₐ) | 1487 | Lead Oleate | Often appears as a doublet with the 1504 cm⁻¹ band. researchgate.net |

| Symmetric COO⁻ Stretch (νₛ) | 1403 | Lead Oleate | A primary characteristic band for the lead soap. researchgate.net |

NMR spectroscopy provides detailed, atom-specific information about the structure and environment of lead oleate. Solid-state ¹³C and ²⁰⁷Pb NMR are particularly valuable for characterizing lead carboxylates. nsf.govnih.govmontclair.edu

¹H NMR: In studies of oleate-capped nanocrystals, ¹H NMR spectra show broad resonances, which are typical for surface-confined ligands that tumble more slowly than free ligands in solution. acs.orgacs.org This technique, often in combination with 2D NMR methods like NOESY and DOSY, can be used to characterize the chemical environment and exchange dynamics of oleate molecules on the surface of nanoparticles versus those in lead oleate clusters. acs.org

¹³C NMR: Solid-state ¹³C NMR spectra of lead oleate and related lead carboxylates show a characteristic doubling of resonances for the carbon atoms closest to the lead ion. nsf.govnih.govmontclair.edu This doubling indicates the presence of at least two different conformations of the fatty acid chains within the material's asymmetric unit. nsf.govnih.gov The carbons of the oleate chain further from the lead center typically show single, sharp resonances.

²⁰⁷Pb NMR: The ²⁰⁷Pb nucleus is a spin-½ nucleus that is highly sensitive to its local coordination environment, making ²⁰⁷Pb NMR an excellent probe for the structure of lead compounds. metmuseum.orghuji.ac.il The technique has an extremely wide chemical shift range, allowing for clear distinction between different lead species. huji.ac.il Solid-state ²⁰⁷Pb NMR experiments have been used to determine the chemical-shift tensors for lead oleate, providing insight into the coordination geometry around the lead ion and showing that crystal packing of the acyl chains can influence this environment. nsf.govnih.govmontclair.edu

Table 2: Representative NMR Data for Lead Oleate and Related Species

| Nucleus | Technique | Compound/Species | Observation |

|---|---|---|---|

| ¹H | Solution NMR | Oleate on PbS QDs | Broad resonances for surface-bound ligands. acs.orgacs.org |

| ¹³C | Solid-State NMR | Lead Oleate | Resonance doubling for carbons near the Pb²⁺ ion. nsf.govnih.govmontclair.edu |

UV-Vis-NIR spectroscopy, which measures the absorption of light in the ultraviolet, visible, and near-infrared regions, is used to probe the electronic properties of materials. Research indicates that a lead oleate complex in solution exhibits an absorption peak at approximately 250 nm. chemrxiv.org

While lead oleate itself is not the primary focus of most UV-Vis studies, it is a critical precursor in the synthesis of various nanocrystals, such as lead-halide perovskites and lead sulfide (B99878) (PbS). rsc.orgchalcogen.ro The optical properties of the resulting nanocrystals are often characterized by UV-Vis spectroscopy. For example, using lead oleate as the sole lead source in the synthesis of CH₃NH₃PbBr₃ perovskite nanocrystals can yield pure nanoparticle morphologies with a distinct absorption peak around 520 nm, avoiding the formation of nanoplatelets that absorb at different wavelengths. rsc.orgrsc.org Similarly, in situ UV-Vis spectroscopy has been employed to monitor the kinetics of halide ion exchange in perovskite quantum dots that were capped with a PbSO₄-oleate complex. mdpi.com

Table 3: UV-Vis Absorption Data Relevant to Lead Oleate

| Material | Wavelength (nm) | Notes |

|---|---|---|

| Lead Oleate Complex | ~250 | Absorption peak in solution. chemrxiv.org |

XPS is a surface-sensitive analytical technique used to determine the elemental composition and the chemical and electronic states of the elements within a material. rsc.org In the context of lead oleate research, XPS is used to analyze reference samples and to characterize the surfaces of nanocrystals synthesized using lead oleate as a ligand or precursor. acs.orgfrontiersin.org

Analysis of a reference Pb(oleate)₂ sample identified the binding energy of the Pb 4f₇/₂ core level at 137.6 eV, corresponding to the Pb²⁺ state. acs.org The same study deconvoluted the O 1s signal into two main species: a carboxylate peak at 531.5 eV and an oleic acid impurity at 532.7 eV. acs.org XPS is also instrumental in studying ligand exchange on the surface of quantum dots, where changes in elemental ratios can confirm the selective replacement of oleate ligands. uw.edu

Table 4: XPS Binding Energies for Lead Oleate

| Spectral Region | Binding Energy (eV) | Species | Notes |

|---|---|---|---|

| Pb 4f₇/₂ | 137.6 | Pb²⁺ | Measured in a study of PbSe nanocrystals with a lead oleate reference. acs.org |

| O 1s | 531.5 | Carboxylate (COO⁻) | Assigned to the oleate ligand bound to lead. acs.org |

Raman spectroscopy is a vibrational spectroscopy technique that provides information complementary to FTIR. It is particularly useful for the analysis of materials in complex matrices, such as artworks. Microscopic Raman analysis has been successfully used to identify the presence of lead soaps, including lead oleate, in samples taken from historical oil paintings where these soaps cause degradation issues like increased transparency of the paint film. metmuseum.org

In a comprehensive study aimed at characterizing various metal soaps, lead oleate was synthesized and its Raman spectrum was measured to create a reference database for identifying these compounds in real-world samples. tandfonline.com This work underscores the importance of Raman spectroscopy as a key identification tool for understanding the formation and impact of lead oleate on cultural heritage objects.

Photoluminescence (PL) spectroscopy investigates the light emitted by a material after it has absorbed photons. While lead oleate itself is not typically studied for its intrinsic luminescence, lead(II) compounds with a 6s² electron configuration can exhibit interesting luminescent properties, often in the form of room-temperature phosphorescence. acs.org Studies on various lead(II) coordination polymers and metal-organic frameworks (MOFs) show that they can be strongly luminescent, with emission often arising from ligand-to-metal charge transfer (LMCT). acs.orgnih.gov For example, a lead carboxylate-azolate framework was found to exhibit strong yellow luminescence with a peak at 563 nm. nih.gov

The primary role of lead oleate in photoluminescence research is as an essential precursor and ligand for the synthesis of high-quality, brightly fluorescent semiconductor nanocrystals, such as organometal halide perovskites. rsc.orgrsc.org Using lead oleate as the sole lead source can produce CH₃NH₃PbBr₃ nanocrystals with a high photoluminescence quantum yield approaching 85% and a stable emission peak at 520 nm. rsc.orgrsc.org

Raman Spectroscopy

Electron Microscopy Techniques

Electron microscopy offers unparalleled resolution for visualizing the morphology and structure of materials at the micro and nanoscale. Both Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) have been pivotal in elucidating the nature of lead soaps.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy provides high-resolution images of the internal structure of materials. In the study of lead soaps, particularly in the context of saponified oils, Freeze-Fracture TEM (FF-TEM) has proven to be a powerful technique. Research on lead-saponified linseed oil has demonstrated that some lead soaps self-assemble into organized microscopic lamellar domains. rsc.org These domains are distributed within a continuous, less organized matrix composed of partially saponified triglycerides and other species. rsc.org The concentration of the lead soap directly influences the average size and interaction between these lamellar structures. rsc.org

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy is widely used to study the surface topography and composition of materials. In the analysis of lead soaps within oil paint layers, SEM, often coupled with Energy Dispersive X-ray Spectrometry (SEM-EDS), has been instrumental. metmuseum.org These techniques allow for the visualization of lead soap aggregates, which can appear as protrusions or inclusions within the paint film. metmuseum.orguva.nl

SEM images reveal the morphology of these aggregates, which can vary from amorphous to crystalline. For instance, in studies of historical paintings, SEM has shown lead soap inclusions as round, almost transparent features in cross-sections of paint layers. metmuseum.org The back-scattered electron (BSE) mode in SEM is particularly useful for this, as the contrast generated allows for the differentiation of the lead-rich soap areas from the surrounding organic binder and other pigments. metmuseum.org The dissolution of lead-containing pigments and the subsequent formation of soaps can be observed as gray areas surrounding the brighter, unreacted pigment particles. metmuseum.org

Table 1: Morphological Observations of Lead Soaps using SEM

| Feature | Description | Reference |

|---|---|---|

| Aggregates | Formation of distinct inclusions and protrusions within the matrix. | metmuseum.orguva.nl |

| Morphology | Can range from amorphous to crystalline, often appearing as round inclusions in cross-sections. | metmuseum.org |

| Compositional Contrast (BSE) | Lead-rich soap areas appear brighter than the surrounding organic matrix, allowing for clear visualization. | metmuseum.org |

| Pigment Dissolution | Gray halos are often observed around unreacted lead pigment particles, indicating the zone of soap formation. | metmuseum.org |

X-ray Scattering Techniques

X-ray scattering is a non-destructive analytical method that provides detailed information about the atomic and molecular structure of materials. Small-Angle and Wide-Angle X-ray Scattering are particularly valuable for characterizing the hierarchical structures present in lead soaps.

Small-Angle X-ray Scattering (SAXS)

Small-Angle X-ray Scattering is a key technique for investigating structures on the nanometer to micrometer scale. In the context of lead soaps, SAXS has been crucial in demonstrating their organization in oil-based media. Studies on lead-saponified linseed oil have used SAXS to confirm the presence of a multi-scale organization where lead soaps form lamellar domains. rsc.org The SAXS data provides information on the average size of these domains and the interactions between them, which are dependent on the concentration of the lead soap. rsc.org At lower concentrations, the lamellar domains form isolated aggregates, while at higher concentrations, they can form a three-dimensional network. rsc.org

Wide-Angle X-ray Scattering (WAXS)

Wide-Angle X-ray Scattering, often used in conjunction with SAXS, provides information about the crystalline structure at the atomic level. rsc.org WAXS patterns can identify the specific crystalline phases present in a sample. For lead soaps, WAXS is instrumental in determining their crystallinity and identifying the specific polymorph. cambridge.org

X-ray powder diffraction (XRD), a technique closely related to WAXS, has been used to characterize various synthesized metal soaps, including lead palmitate and lead stearate. cambridge.orgresearchgate.net The diffraction patterns of lead soaps are distinct from those of other metal soaps (like zinc or copper), allowing for their unambiguous identification. cambridge.org The sharp peaks observed in the XRD patterns of lead soaps in some samples suggest a highly crystalline structure. nih.gov

Table 2: Structural Information from X-ray Scattering of Lead Soaps

| Technique | Information Obtained | Findings for Lead Soaps | References |

|---|---|---|---|

| SAXS | Supramolecular organization, size and interaction of domains. | Reveals the presence of lamellar domains and their concentration-dependent aggregation. | rsc.org |

| WAXS/XRD | Crystalline structure, phase identification. | Confirms the crystalline nature of lead soaps and provides characteristic diffraction patterns distinct from other metal soaps. | cambridge.orgresearchgate.netnih.gov |

Other Analytical Methods

A comprehensive understanding of this compound and related compounds necessitates a multi-analytical approach. Besides electron microscopy and X-ray scattering, several other techniques are commonly employed:

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is one of the most effective techniques for the detection of metal soaps. researchgate.net It identifies the characteristic vibrational bands of the carboxylate groups coordinated to the lead ion. researchgate.net

Raman Spectroscopy: This technique provides complementary vibrational information to FTIR and can be used for in-situ analysis of lead soaps in complex matrices like paintings. metmuseum.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR, particularly ¹³C and ²⁰⁷Pb NMR, offers detailed insights into the local coordination environment and geometry of the lead ions in lead carboxylates. metmuseum.orgrsc.org

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the qualitative and quantitative analysis of the fatty acid components of lead soaps after a derivatization step. tate.org.uk This allows for the precise identification of the organic part of the molecule.

The application of this suite of advanced analytical techniques is essential for a thorough characterization of this compound, from its molecular structure and crystallinity to its macroscopic morphology and organization in various systems.

Gravimetric Analysis

Gravimetric analysis is a cornerstone of quantitative chemical analysis, relying on the measurement of mass to determine the quantity of an analyte. longdom.org The technique involves selectively converting the analyte into a solid precipitate of known and stable composition, which can then be isolated, purified, and weighed. philadelphia.edu.jo For this compound, gravimetric analysis is an effective method for precisely determining its lead content.

The research application of this technique for lead-containing compounds often involves precipitating the lead(II) ion as a sparingly soluble salt. nahrainuniv.edu.iq A well-established procedure utilizes potassium chromate (B82759) to precipitate lead as lead chromate (PbCrO₄), a dense, bright yellow solid that is highly insoluble in neutral or weakly acidic conditions.

The procedural steps for a sample of this compound are as follows:

A precisely weighed sample of the lead soap is dissolved in a suitable solvent, typically with the addition of a dilute acid (e.g., acetic acid or nitric acid) to ensure the complete dissociation of the lead(II) ions from the fatty acid anions.

The solution is heated, and an excess of a precipitating agent, such as a 4% potassium chromate (K₂CrO₄) solution, is added slowly while stirring. The lead(II) ions react with the chromate ions to form a precipitate of lead chromate. The reaction is: Pb²⁺(aq) + CrO₄²⁻(aq) → PbCrO₄(s)

The precipitate is digested, a process where it is gently heated in the mother liquor, to encourage the formation of larger, purer crystals that are more easily filtered. philadelphia.edu.jo

The precipitate is then quantitatively collected by filtration through a pre-weighed sintered glass crucible. It is washed repeatedly with hot water to remove any co-precipitated impurities.

The crucible containing the pure precipitate is dried in an oven at approximately 120°C to a constant weight.

By subtracting the initial mass of the crucible from the final mass, the mass of the lead chromate precipitate is determined. The percentage of lead in the original sample can then be calculated using stoichiometry.

The following interactive table illustrates the data and calculations from a representative analysis.

| Parameter | Value | Description |

|---|---|---|

| Initial Sample Mass (this compound) | 0.5450 g | The starting mass of the compound being analyzed. |

| Mass of Empty Sintered Crucible | 30.1250 g | Mass of the filtration crucible before adding the precipitate. |

| Mass of Crucible + Dried PbCrO₄ Precipitate | 30.4185 g | Final mass after filtering, washing, and drying the precipitate. |

| Mass of PbCrO₄ Precipitate | 0.2935 g | Calculated mass of the isolated lead chromate (30.4185 g - 30.1250 g). |

| Gravimetric Factor (Pb/PbCrO₄) | 0.6411 | Ratio of Molar Mass of Pb (207.2) to Molar Mass of PbCrO₄ (323.2). |

| Calculated Mass of Lead (Pb) | 0.1882 g | Mass of Precipitate × Gravimetric Factor (0.2935 g × 0.6411). |

| Calculated % of Lead in Sample | 34.53 % | (Mass of Lead / Initial Sample Mass) × 100. |

Diffusion-Ordered Spectroscopy (DOSY)

Diffusion-Ordered Spectroscopy (DOSY) is a powerful, non-destructive Nuclear Magnetic Resonance (NMR) technique used to characterize mixtures by differentiating molecules based on their translational diffusion rates. vuw.ac.nz This method generates a two-dimensional spectrum where a standard NMR spectrum (chemical shift) is displayed on one axis and calculated diffusion coefficients (D) are on the other. u-tokyo.ac.jp Since the diffusion coefficient of a molecule in a given medium is dependent on its size, shape, and interactions with the solvent, DOSY effectively acts as a form of "NMR chromatography," separating the signals of different species without physical separation. u-tokyo.ac.jpresearchgate.net

In the context of this compound research, DOSY is particularly valuable for several reasons:

Purity Assessment: It can distinguish the lead soap from precursors like (Z)-hexadec-9-enoic acid or from other fatty acids and impurities within a sample.

Aggregation Studies: Lead soaps have a tendency to form aggregates or complex structures in solution. DOSY can identify the presence of monomers, dimers, and larger oligomers, as these different-sized species will exhibit distinct diffusion coefficients. acs.orgresearchgate.net

Characterization of Complex Mixtures: The technique is well-suited for analyzing complex systems, such as extracts from aged paint films where the lead soap may coexist with a variety of other materials. rsc.org

In a typical DOSY experiment, a series of NMR spectra are acquired using a pulsed-field gradient sequence. The intensity of the NMR signals attenuates as the strength of the gradient is increased, and this attenuation is more rapid for molecules that diffuse faster (i.e., smaller molecules). By fitting the signal decay, a diffusion coefficient (D) can be calculated for each distinct signal in the spectrum. vuw.ac.nz

For a solution containing this compound, one would expect to observe different diffusion coefficients for the various species present, as illustrated in the hypothetical data table below.

| Compound/Species | Expected Relative Molecular Size | Hypothetical Diffusion Coefficient (D) in DMSO-d₆ (× 10⁻¹⁰ m²/s) | Rationale |

|---|---|---|---|

| (Z)-hexadec-9-enoic acid | Small | 4.5 | The free fatty acid is the smallest and lightest species, thus it diffuses most rapidly. |

| This compound (monomer) | Medium | 2.8 | The formation of the lead salt significantly increases the molecular weight and size, leading to a slower diffusion rate. |

| This compound (aggregate) | Large | 1.2 | Aggregates of the lead soap have a much larger hydrodynamic radius, causing them to diffuse much more slowly than the monomeric form. |

Theoretical and Computational Investigations of Lead 2+ Z Hexadec 9 Enoate

Molecular Dynamics Simulations of Ligand Interactions

Molecular dynamics (MD) simulations are a cornerstone for investigating the dynamic behavior of systems containing lead oleate (B1233923), particularly in the context of nanocrystal surface passivation. nanoge.org These simulations model the movement of atoms and molecules over time, offering insights into how oleate ligands interact with nanocrystal surfaces, with each other, and with the solvent environment.

Classical MD simulations have been employed to explore the anion-exchange process in oleate-capped cesium lead halide perovskite nanocrystals. nanoge.org By using enhanced sampling methods, researchers can overcome the large energy barriers associated with the multi-step exchange reactions (e.g., Br- to Cl-), providing a view into the mechanisms and kinetic rates of these fundamental processes. nanoge.org Such simulations are vital for understanding how to control reaction conditions to achieve desired material properties. nanoge.org

In studies of lead sulfide (B99878) (PbS) nanocrystals, MD simulations using machine-learned force fields trained on Density Functional Theory (DFT) data have been shown to effectively simulate vibrational spectra. arxiv.org This approach helps to resolve the binding geometries of oleate ligands on the nanocrystal surface. It has been a long-held assumption that the broad shape of the antisymmetric C-O stretch band in FTIR spectra indicates a mix of chelating and bridging oleate binding modes. arxiv.orgacs.org However, simulations suggest that certain geometries may be more or less favorable than previously thought, highlighting the power of MD to refine the interpretation of experimental data. arxiv.org For instance, simulations of oleate-passivated PbS nanocrystals help to assign experimental IR peaks to specific vibrational modes and ligand conformations on the surface. arxiv.org